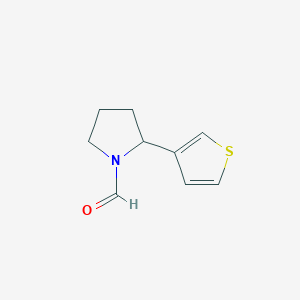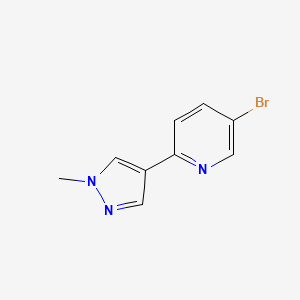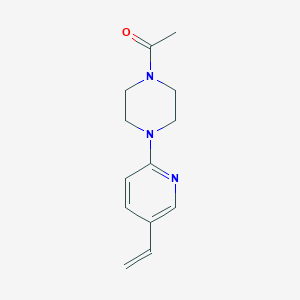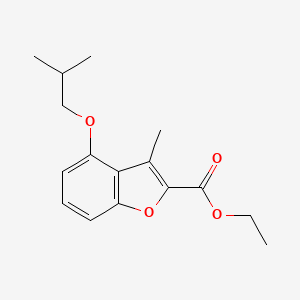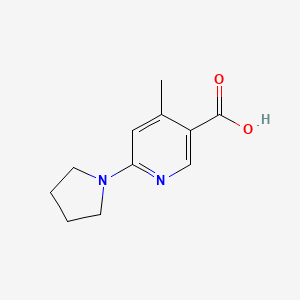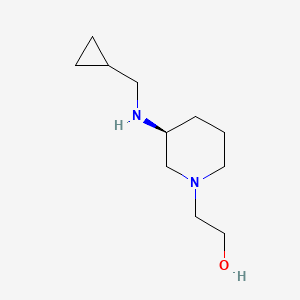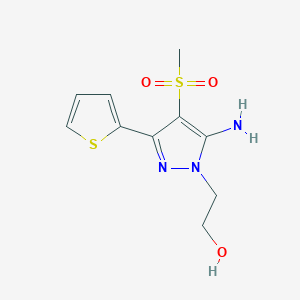
4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a complex organic compound that features a brominated furan ring, a triazole ring, and a methoxyphenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran-2-carbaldehyde. This intermediate is then subjected to a series of reactions to introduce the triazole and methoxyphenol groups. Common synthetic routes include:
Bromination of Furan: Furan is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran-2-carbaldehyde.
Formation of Triazole Ring: The brominated furan is reacted with hydrazine and an appropriate aldehyde to form the triazole ring.
Introduction of Methoxyphenol Group: The final step involves the coupling of the triazole intermediate with 2-methoxyphenol under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromofuran moiety may enhance the compound’s ability to penetrate cell membranes, while the methoxyphenol group can participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Bromofuran-2-yl)morpholine: Similar in structure but with a morpholine ring instead of a triazole ring.
2-(5-Bromofuran-2-yl)-4H-chromen-4-one: Contains a chromenone ring instead of a triazole and methoxyphenol group.
Uniqueness
4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the combination of its three distinct functional groups, which confer a range of chemical reactivity and potential biological activity not found in simpler analogues.
Propiedades
Fórmula molecular |
C13H10BrN3O3 |
|---|---|
Peso molecular |
336.14 g/mol |
Nombre IUPAC |
4-[5-(5-bromofuran-2-yl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C13H10BrN3O3/c1-19-10-6-7(2-3-8(10)18)12-15-13(17-16-12)9-4-5-11(14)20-9/h2-6,18H,1H3,(H,15,16,17) |
Clave InChI |
YBSGWEYONIXSMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(O3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


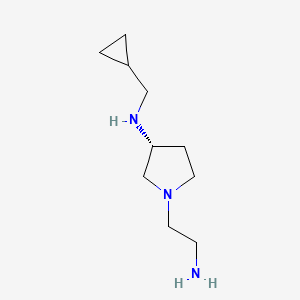
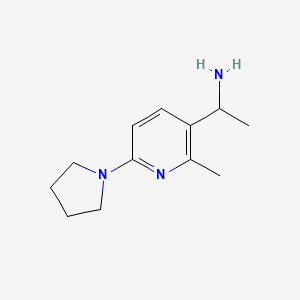
![2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B15056978.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B15056982.png)
